
4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one is an organic compound that features a unique isoxazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a methyl group on the isoxazole ring provides it with distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopropylamine with 5-methylisoxazole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The isoxazole ring can also participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: Similar in having an aminopropyl group but differs in its silane structure.
5-Methylisoxazole-3-carboxylic acid: Shares the isoxazole ring but lacks the aminopropyl group.
4-(3-Aminopropyl)-1,3-thiazol-2-amine: Similar in having an aminopropyl group but differs in its thiazole ring structure.
Uniqueness
4-(3-Aminopropyl)-5-methylisoxazol-3(2H)-one is unique due to the combination of the isoxazole ring with both an amino and a methyl group. This combination imparts distinctive chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-(3-aminopropyl)-5-methyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-5-6(3-2-4-8)7(10)9-11-5/h2-4,8H2,1H3,(H,9,10) |
InChI Key |
FWKKBWHBFIFFGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NO1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


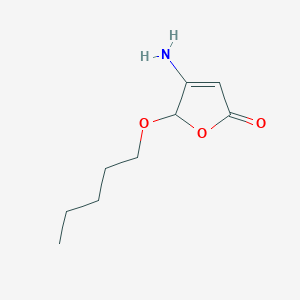

![2-Bromo-4-iodobenzo[d]oxazole](/img/structure/B12873351.png)
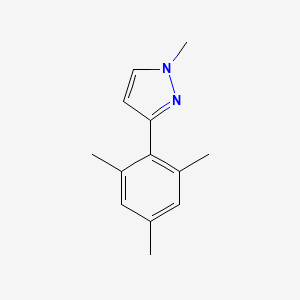
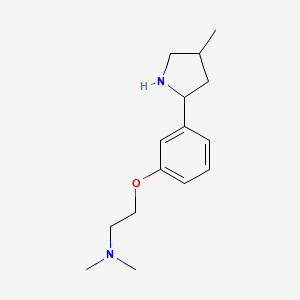
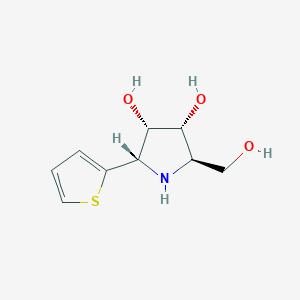
![2-(Aminomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12873385.png)

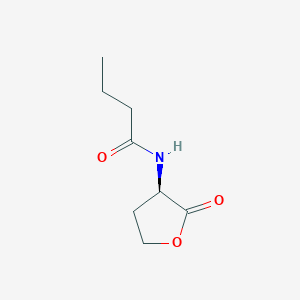
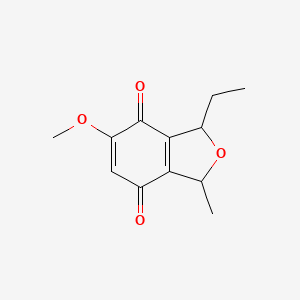
![3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
![6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)
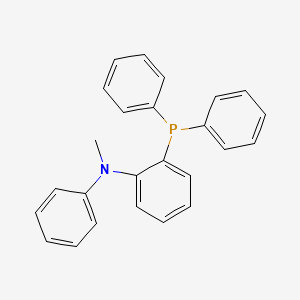
![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)
